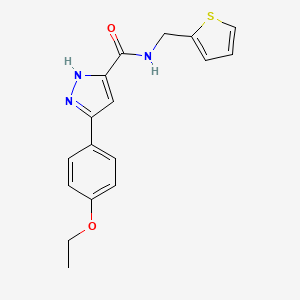

5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Description

5-(4-Ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 4-ethoxyphenyl group at position 5 and a thiophen-2-ylmethyl carboxamide substituent at position 2. The ethoxyphenyl and thiophene moieties likely influence electronic properties, solubility, and target binding interactions.

Properties

Molecular Formula |

C17H17N3O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H17N3O2S/c1-2-22-13-7-5-12(6-8-13)15-10-16(20-19-15)17(21)18-11-14-4-3-9-23-14/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |

InChI Key |

VKQTUSZRNWEYNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the ethoxyphenyl group.

Substitution with Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a thiophen-2-ylmethyl halide under basic conditions.

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including 5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide, typically involves multi-step reactions that include the formation of the pyrazole ring followed by modifications to introduce various functional groups. The compound can be synthesized through the reaction of appropriate hydrazine derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compounds. For instance, NMR can provide insights into the molecular environment of hydrogen atoms in the compound, while IR can identify functional groups based on characteristic absorption bands.

Anticancer Properties

Numerous studies have indicated that pyrazole derivatives exhibit promising anticancer activity. The unique structural features of this compound suggest potential efficacy against various cancer cell lines. For example:

- Mechanisms of Action : Compounds containing thiophene and pyrazole rings have been shown to inhibit key enzymes involved in tumorigenesis, such as dihydrofolate reductase (DHFR) and phosphodiesterase enzymes. These interactions can disrupt cancer cell proliferation and induce apoptosis .

- In Vitro Studies : In vitro evaluations against human cancer cell lines like HepG-2 (liver cancer) and A-549 (lung cancer) have demonstrated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. The presence of both the thiophene and pyrazole moieties enhances their ability to interact with microbial targets, potentially leading to effective treatments against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the phenyl or thiophene rings can significantly influence their potency and selectivity against specific biological targets. For instance:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Thiophene ring | Increases interaction with biological targets |

| Carboxamide functionality | Improves binding affinity to enzymes |

Case Studies

Several case studies illustrate the successful application of pyrazole derivatives in drug discovery:

Case Study 1: Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties against various cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiophene-containing pyrazoles. The study demonstrated that these compounds effectively inhibited the growth of several bacterial strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

*Calculated based on structural data.

Physicochemical and Crystallographic Insights

- Hydrogen Bonding : The carboxamide group in all analogs participates in hydrogen bonding, as seen in Etter’s graph set analysis (). Crystallographic tools like SHELX and Mercury () are critical for resolving packing patterns .

Biological Activity

5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with thiophenes and ethoxy-substituted phenyl groups. The reaction conditions often include solvents like ethanol and catalysts that facilitate the formation of the desired carboxamide structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including our compound of interest, exhibit notable antimicrobial properties. For instance, a study demonstrated that various pyrazole derivatives showed effective inhibition against E. coli and Staphylococcus aureus. The presence of specific functional groups, such as the ethoxy group in our compound, enhances these antimicrobial activities .

| Compound | Activity Against E. coli | Activity Against S. aureus | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Other Pyrazole Derivatives | Variable | Variable |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like diclofenac.

Cytotoxicity Studies

Cytotoxicity evaluations against various cancer cell lines have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures were tested using MTT assays, revealing IC50 values that suggest promising anticancer activity.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Case Study on Anti-inflammatory Effects : A study involving a series of pyrazole derivatives showed that this compound exhibited significant anti-inflammatory effects in animal models, effectively reducing paw edema by over 80% compared to control groups .

- Antimicrobial Efficacy : In another investigation, the compound was tested for its efficacy against various microbial strains and demonstrated substantial antibacterial activity, particularly against gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.